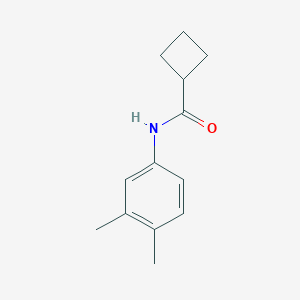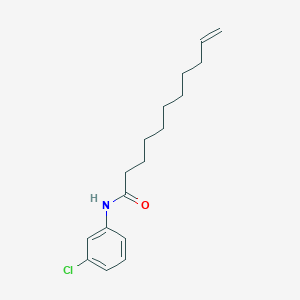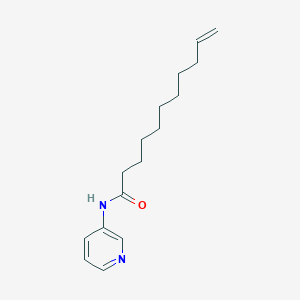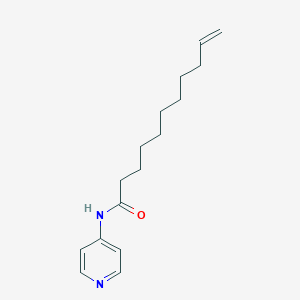![molecular formula C18H28N2O2 B290960 N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
N-[4-(acetylamino)phenyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]decanamide, also known as ADAM-10 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in treating various diseases, including cancer, Alzheimer's disease, and inflammation.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]decanamide works by inhibiting the activity of N-[4-(acetylamino)phenyl]decanamide. This protein is responsible for cleaving various proteins, including amyloid precursor protein (APP) and Notch. By inhibiting N-[4-(acetylamino)phenyl]decanamide, N-[4-(acetylamino)phenyl]decanamide prevents the cleavage of these proteins, which can lead to the accumulation of toxic products and the progression of various diseases.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]decanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of N-[4-(acetylamino)phenyl]decanamide, leading to a reduction in the cleavage of various proteins. In vivo studies have also shown that N-[4-(acetylamino)phenyl]decanamide can reduce the progression of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]decanamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it easier to study. It is also relatively easy to synthesize, which makes it readily available for research. However, there are also limitations to its use in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[4-(acetylamino)phenyl]decanamide. One potential area of research is the development of more potent N-[4-(acetylamino)phenyl]decanamide inhibitors. Another area of research is the study of the compound's potential applications in treating other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]decanamide involves the reaction between 4-aminobenzoic acid and decanoyl chloride in the presence of triethylamine. The resulting compound is then acetylated to produce the final product. This synthesis method has been studied and optimized for its efficiency and yield.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]decanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as an N-[4-(acetylamino)phenyl]decanamide inhibitor. N-[4-(acetylamino)phenyl]decanamide is a protein that plays a crucial role in the progression of various diseases, including cancer and Alzheimer's disease. By inhibiting N-[4-(acetylamino)phenyl]decanamide, N-[4-(acetylamino)phenyl]decanamide has shown potential in slowing down the progression of these diseases.
Propiedades
Fórmula molecular |
C18H28N2O2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)decanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-10-18(22)20-17-13-11-16(12-14-17)19-15(2)21/h11-14H,3-10H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
RKZDPJAPGDKIPH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)









